Dichlorodibenzo(def,mno)chrysene-6,12-dione
Overview
Description
Dichlorodibenzo(def,mno)chrysene-6,12-dione is a chemical compound with the molecular formula C22H8Cl2O2 It is known for its unique structure, which includes two chlorine atoms and a dione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorodibenzo(def,mno)chrysene-6,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of dibenzo[def,mno]chrysene followed by oxidation to introduce the dione functional group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dichlorodibenzo(def,mno)chrysene-6,12-dione undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction reactions can convert the dione group to diol or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex aromatic compounds, while reduction can produce diols.
Scientific Research Applications
Dichlorodibenzo(def,mno)chrysene-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a chemical intermediate.
Mechanism of Action
The mechanism of action of Dichlorodibenzo(def,mno)chrysene-6,12-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[def,mno]chrysene: Lacks the chlorine and dione functional groups.
Dichlorodibenzo[def,mno]chrysene: Contains chlorine atoms but lacks the dione group.
Dibenzo[def,mno]chrysene-6,12-dione: Contains the dione group but lacks chlorine atoms.
Uniqueness
Dichlorodibenzo(def,mno)chrysene-6,12-dione is unique due to the presence of both chlorine atoms and the dione functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
5,6-dichlorohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaene-12,22-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H8Cl2O2/c23-14-8-10-5-7-12-18-16(10)19(20(14)24)22(26)13-6-4-9-2-1-3-11(21(12)25)15(9)17(13)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLMIPZSQBZAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=C5C3=C(C=C2)C(=O)C6=C5C(=CC(=C6Cl)Cl)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157518 | |
Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1324-02-3 | |
Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodibenzo(def,mno)chrysene-6,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50157518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodibenzo[def,mno]chrysene-6,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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